N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3,3-dimethylbutanamide
Description
N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3,3-dimethylbutanamide (hereafter referred to as the target compound) is a heterocyclic organic molecule featuring an imidazo[1,2-a]pyrimidine core fused to a phenyl group at the 2-position. The 3,3-dimethylbutanamide substituent at the N-position distinguishes it from other analogs. This compound is structurally related to bioactive molecules targeting kinases, antimicrobial agents, and cognitive enhancers due to the imidazo[1,2-a]pyrimidine scaffold’s versatility in medicinal chemistry .
Properties
IUPAC Name |
N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3,3-dimethylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O/c1-18(2,3)11-16(23)20-14-7-4-6-13(10-14)15-12-22-9-5-8-19-17(22)21-15/h4-10,12H,11H2,1-3H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHYOBFAZLAHWOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=CC=CC(=C1)C2=CN3C=CC=NC3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3,3-dimethylbutanamide can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with α-bromoketones, followed by cyclization and functionalization reactions . Another approach utilizes gold nanoparticles as catalysts to facilitate the formation of the imidazo[1,2-a]pyrimidine core . The reaction conditions typically involve mild temperatures and the use of solvents such as toluene or ethyl acetate .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3,3-dimethylbutanamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like bromine . The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products: The major products formed from these reactions include various substituted imidazo[1,2-a]pyrimidines, which can exhibit enhanced pharmacological properties .
Scientific Research Applications
Anticancer Activity
One of the notable applications of N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3,3-dimethylbutanamide is its potential as an anticancer agent. Research indicates that compounds containing imidazo[1,2-a]pyrimidine moieties exhibit significant activity against various cancer cell lines. For example, studies have shown that derivatives of imidazo[1,2-a]pyrimidines can inhibit c-KIT kinase activity, which is crucial in the treatment of gastrointestinal stromal tumors (GIST) and other malignancies characterized by c-KIT mutations .
Inhibition of Kinases
The compound has been investigated for its ability to inhibit specific kinases involved in cancer progression. Kinase inhibitors are vital in targeted cancer therapies as they can selectively block pathways that promote tumor growth. The imidazo[1,2-a]pyrimidine structure is known for its efficacy in targeting kinases due to its ability to mimic ATP binding .
Interaction with Biological Targets
The mechanism by which this compound exerts its effects involves interaction with various biological targets:
- c-KIT Kinase : The compound has shown promise in inhibiting mutated forms of c-KIT kinase, which is implicated in several cancers, including GIST and systemic mastocytosis .
- Cell Cycle Regulation : Imidazo[1,2-a]pyrimidine derivatives have been reported to induce cell cycle arrest and apoptosis in cancer cells through modulation of key regulatory proteins .
Fluorescent Properties
Research has also highlighted the fluorescent properties of imidazo[1,2-a]pyrimidines and their derivatives. These compounds can serve as fluorescent probes in biological imaging and diagnostics due to their luminescent characteristics when excited by specific wavelengths .
| Study | Findings |
|---|---|
| Velázquez-Olvera et al., 2012 | Demonstrated enhanced fluorescence intensity in 3-hydroxymethyl imidazo[1,2-a]pyridine derivatives compared to unsubstituted analogs. |
| Research on c-KIT inhibitors | This compound was effective against GIST models with c-KIT mutations. |
Mechanism of Action
The mechanism of action of N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3,3-dimethylbutanamide involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can form hydrogen bonds and π-π stacking interactions with these targets, leading to the inhibition of their activity . This inhibition can result in various biological effects, such as anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound’s key structural analogs differ in substituents attached to the imidazo[1,2-a]pyrimidine-phenyl backbone. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Physicochemical and Electronic Properties
- Electronic Effects : The nitro group in ’s analog introduces electron-withdrawing properties, which may alter binding interactions compared to the electron-neutral dimethylbutanamide.
- Steric Effects : The branched dimethylbutanamide may hinder binding in tight enzymatic pockets compared to smaller substituents like the thiophene Schiff base .
Biological Activity
N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3,3-dimethylbutanamide is a compound belonging to the class of imidazopyrimidine derivatives. This class has garnered attention due to its diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific compound, highlighting its pharmacological potential through various studies and data.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : C15H18N4O
- Molecular Weight : 270.33 g/mol
- IUPAC Name : this compound
This compound features an imidazo[1,2-a]pyrimidine ring fused with a phenyl group and a dimethylbutanamide side chain.
Anticancer Activity
Research indicates that imidazopyrimidine derivatives exhibit significant anticancer properties. A study focused on similar compounds demonstrated their ability to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Specifically, compounds with structural similarities to this compound have shown IC50 values in the nanomolar range against breast and lung cancer cell lines, suggesting potent anticancer activity .
Antimicrobial Activity
Imidazopyrimidine derivatives have also been evaluated for their antimicrobial properties. A series of synthesized derivatives displayed varying degrees of activity against both Gram-positive and Gram-negative bacteria. For instance, compounds within this class have been reported to inhibit bacterial growth effectively, with some exhibiting minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Anti-inflammatory Effects
The anti-inflammatory potential of imidazopyrimidine derivatives has been explored in several studies. These compounds have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. The mechanism often involves the inhibition of NF-kB signaling pathways, which are crucial in mediating inflammatory responses .
Case Study 1: Anticancer Efficacy
In a recent study published in Cancer Research, a derivative similar to this compound demonstrated significant inhibition of TrkB receptor activity in neuroblastoma cells. The compound was found to reduce cell proliferation with an IC50 value of 58 nM, showcasing its potential as a lead compound for further drug development targeting neuroblastoma .
Case Study 2: Antimicrobial Properties
A comparative study assessed various imidazopyrimidine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited MIC values as low as 4 µg/mL against S. aureus, highlighting their potential as new antimicrobial agents .
Data Summary
Q & A
Basic: What are the recommended synthetic routes and purification methods for N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3,3-dimethylbutanamide?
Answer:
The synthesis typically involves multi-step reactions:
Cyclocondensation: Formation of the imidazo[1,2-a]pyrimidine core via reaction of 2-aminopyrimidine derivatives with α-haloketones under reflux conditions (e.g., DMF at 120°C for 6–12 hours).
Coupling Reactions: Introduction of the 3,3-dimethylbutanamide moiety via Buchwald-Hartwig amination or palladium-catalyzed cross-coupling.
Purification: Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity.
Key Considerations: Optimize catalyst loading (e.g., Pd(OAc)₂, Xantphos) and reaction time to minimize byproducts like regioisomers .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy: ¹H/¹³C NMR to confirm regiochemistry of the imidazo[1,2-a]pyrimidine ring and substituent positions.
- Mass Spectrometry (HRMS): Validate molecular weight and fragmentation patterns.
- HPLC: Assess purity (>98%) using C18 columns (acetonitrile/water mobile phase).
- X-ray Crystallography: Resolve ambiguous stereochemistry (if crystalline) .
Basic: How can researchers assess the compound’s biological activity in preliminary studies?
Answer:
- Enzyme Inhibition Assays: Test kinase inhibition (e.g., Fyn kinase) using fluorescence polarization or ADP-Glo™ assays.
- Cell-Based Models: Evaluate cytotoxicity (MTT assay) in cancer lines (e.g., HeLa, MCF-7) or antifungal activity via microdilution (MIC determination against Candida albicans).
- Dose-Response Curves: Generate IC₅₀ values with triplicate replicates to ensure reproducibility .
Advanced: What structure-activity relationship (SAR) insights exist for imidazo[1,2-a]pyrimidine derivatives?
Answer:
- Core Modifications: Electron-withdrawing groups (e.g., -F, -Cl) at position 6 enhance kinase binding affinity.
- Substituent Effects: Bulky groups (e.g., 3,3-dimethylbutanamide) improve metabolic stability but may reduce solubility.
- Bioisosteres: Replacing the phenyl ring with thiophene (as in ) retains activity while altering logP .
Advanced: What computational methods are suitable for predicting binding modes?
Answer:
- DFT Calculations: Optimize geometry using B3LYP/6-311++G(d,p) basis sets to study electronic properties (e.g., HOMO-LUMO gaps).
- Molecular Docking: Screen against targets like VEGFR-2 (PDB ID: 4ASD) using AutoDock Vina.
- MD Simulations: Analyze stability of ligand-receptor complexes over 100 ns trajectories (GROMACS/AMBER) .
Advanced: How should researchers resolve contradictions in experimental vs. calculated logP values?
Answer:
- Experimental LogP: Determine via shake-flask method (octanol/water partitioning) or reverse-phase HPLC retention times.
- Theoretical Discrepancies: Cross-validate using software (e.g., MarvinSuite, ACD/Labs) and adjust for ionization states.
Example: reports logP = 3.64, while shows deviations due to protonation of the pyrimidine nitrogen .
Advanced: What challenges arise during scale-up synthesis, and how are they addressed?
Answer:
- Reaction Optimization: Replace toxic solvents (DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether).
- Catalyst Recovery: Use immobilized Pd catalysts to reduce metal contamination.
- Byproduct Control: Monitor regioselectivity via in-situ FT-IR to minimize isomer formation .
Advanced: How can target identification be performed for this compound?
Answer:
- Affinity Chromatography: Immobilize the compound on NHS-activated Sepharose to capture binding proteins from cell lysates.
- SPR/BLI: Measure real-time binding kinetics (e.g., Fyn kinase, Kₐ ~10⁶ M⁻¹s⁻¹).
- CRISPR-Cas9 Screening: Identify gene knockouts that confer resistance to the compound’s effects .
Advanced: What strategies are effective for metabolite profiling?
Answer:
- In Vitro Metabolism: Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS.
- Isotopic Labeling: Use ¹⁴C-labeled compound to track metabolic pathways.
- CYP Inhibition Assays: Identify cytochrome P450 isoforms involved in oxidation .
Advanced: How can researchers address isomer formation during synthesis?
Answer:
- Chiral Chromatography: Resolve enantiomers using Chiralpak IA columns (hexane/isopropanol).
- NOESY NMR: Confirm regiochemistry of substituents on the imidazo[1,2-a]pyrimidine core.
- Crystallographic Analysis: Resolve ambiguous structures via single-crystal X-ray diffraction .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
